molecular formula C24H20ClNO4 B4753721 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate

2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate

Cat. No. B4753721
M. Wt: 421.9 g/mol
InChI Key: DJEMFROXTGVJMW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. The drug works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In addition, 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain signaling. By inhibiting COX, 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate has been shown to reduce the activity of matrix metalloproteinases, which are enzymes involved in tissue degradation. 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized drug. However, there are also limitations to its use. 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate can have off-target effects, which may complicate data interpretation. In addition, its anti-inflammatory properties may interfere with certain experimental assays.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate. One area of research is the development of new formulations of the drug that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate's potential use in the treatment of neurological disorders, such as Alzheimer's disease. Finally, there is a need for further studies to elucidate the mechanisms of action of 2-(4-chlorophenyl)-2-oxoethyl N-(diphenylacetyl)glycinate and its potential off-target effects.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[(2,2-diphenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-20-13-11-17(12-14-20)21(27)16-30-22(28)15-26-24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEMFROXTGVJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl 2-[(2,2-diphenylacetyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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